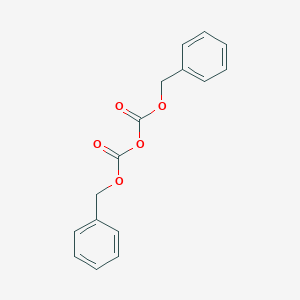
二苄基碳酸二酯
描述
Dibenzyl dicarbonate is a reagent used for the introduction of the Z-protecting group in amino acids and other amines .
Synthesis Analysis
The synthesis of dibenzyl dicarbonate involves a straightforward protocol set up at 90 °C. The process uses CsF/α-Al2O3 or [P8,8,8,1][H3COCO2] as catalysts for the transesterification of dimethyl carbonate (DMC) with an excess of benzyl alcohol . The catalysts are used in amounts as low as 1% mol (with respect to the limiting reagent DMC). The best results were achieved with CsF/α-Al2O3, allowing a simpler and reproducible isolation of dibenzyl dicarbonate in yields up to 70% .Molecular Structure Analysis
The molecular formula of dibenzyl dicarbonate is C16H14O5 . Its molecular weight is 286.28 .Chemical Reactions Analysis
Dibenzyl dicarbonate is commonly used as a benzylating agent . It undergoes transesterification in the presence of CsF/α-Al2O3 (cesium fluoride/aluminum oxide) to form dibenzyl dicarbonate .Physical And Chemical Properties Analysis
Dibenzyl dicarbonate is a white to almost white powder or crystal . Its density is 1.2±0.1 g/cm3 . The boiling point is 360.0±31.0 °C at 760 mmHg . The flash point is 138.4±13.9 °C .科学研究应用
Peptide Synthesis
Dibenzyl dicarbonate is commonly used as a reagent in the synthesis of peptides. It introduces the Z-protecting group to amino acids, which is crucial for preventing unwanted reactions at the amino group during peptide chain elongation. The Z-protecting group is stable under a variety of reaction conditions and can be removed under specific circumstances without affecting the rest of the peptide molecule .
Organic Synthesis
In organic chemistry, dibenzyl dicarbonate serves as a protection and derivatization reagent . It’s used to protect hydroxyl and thiol groups in organic molecules during synthesis, allowing chemists to perform reactions on other parts of the molecule without interference from these functional groups .
Polyamine Synthesis
This compound is also instrumental in the synthesis of polyamines. Polyamines are organic compounds with multiple amine groups and are important in a range of biological processes. Dibenzyl dicarbonate helps in the protection of amine groups during the synthesis process, ensuring that the resulting polyamines have the correct structure .
Chromatography
In chromatography, dibenzyl dicarbonate can be used to modify silica surfaces or other stationary phases. This modification can help in the separation of complex mixtures by altering the interaction between the stationary phase and the compounds being separated .
Mass Spectrometry
For mass spectrometry applications, dibenzyl dicarbonate is used to prepare samples by protecting reactive groups. This ensures that the samples can be vaporized and ionized without decomposition, leading to more accurate mass spectrometric analysis .
Bioscience Research
In bioscience, dibenzyl dicarbonate is used in the preparation of biological samples for analysis. By protecting reactive groups in biomolecules, researchers can prevent degradation or unwanted side reactions during various analytical procedures .
安全和危害
作用机制
Target of Action
Dibenzyl dicarbonate, also known as Dibenzyl pyrocarbonate , is primarily used as a reagent in organic synthesis reactions. Its primary targets are the hydroxyl (-OH) and amino (-NH) groups present in acidic compounds . It serves as a protective agent, preventing these groups from undergoing unintended reactions during the synthesis process .
Mode of Action
The compound interacts with its targets by introducing the Z-protecting group in amino acids . This interaction shields the -OH and -NH groups, thus controlling the course of the synthesis reaction . The exact mechanism of this interaction is complex and may vary depending on the specific conditions of the reaction.
Pharmacokinetics
Like other similar compounds, it is expected to have low bioavailability due to its large molecular weight and its tendency to undergo rapid chemical reactions.
Result of Action
The primary result of Dibenzyl dicarbonate’s action is the successful synthesis of the desired compound with the -OH and -NH groups effectively protected . This allows for more precise control over the synthesis process, leading to higher yields and fewer unwanted byproducts.
Action Environment
The action of Dibenzyl dicarbonate can be influenced by various environmental factors. For instance, it decomposes at high temperatures, releasing harmful gases . Therefore, reactions involving this compound must be conducted under controlled temperature conditions. Additionally, it should be handled with care due to its potential hazards .
属性
IUPAC Name |
benzyl phenylmethoxycarbonyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-15(19-11-13-7-3-1-4-8-13)21-16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRRJZZGSJXPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)OC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394645 | |
| Record name | Dibenzyl dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl dicarbonate | |
CAS RN |
31139-36-3 | |
| Record name | Dibenzyl dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyl Pyrocarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of Dibenzyl Dicarbonate according to the research?
A1: The research paper highlights the use of Dibenzyl Dicarbonate (Z2O) as a carbobenzoxylating reagent []. This means it's designed to introduce a carboxybenzyl protecting group (Cbz) onto target molecules, typically amines, in organic synthesis. This protection is crucial for controlling reactivity and directing reactions in multi-step synthesis procedures.
Q2: What advantages does Dibenzyl Dicarbonate offer over existing carbobenzoxylating reagents?
A2: While the paper doesn't directly compare Dibenzyl Dicarbonate to other reagents, its introduction as a "new" reagent [] suggests it likely offered some advantages at the time of publication. Further research would be needed to compare its reactivity, selectivity, and ease of use compared to alternatives like benzyl chloroformate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)